BenchChemオンラインストアへようこそ!

(3R)-1,3-dimethylpiperazine;oxalic acid

Chiral building block Enantioselective synthesis Absolute configuration

(3R)-1,3-dimethylpiperazine;oxalic acid (CAS 2173637-19-7) is a chiral piperazine derivative supplied as the oxalate salt, consisting of one equivalent of (R)-1,3-dimethylpiperazine and one equivalent of oxalic acid (C₈H₁₆N₂O₄, MW 204.23 g/mol). The compound features a stereogenic center at the 3-position with defined (R)-absolute configuration, making it a valuable chiral building block for asymmetric synthesis of pharmaceutical intermediates, particularly in the construction of GPCR-targeted ligands, kinase inhibitors, and CNS-penetrant drug candidates.

Molecular Formula C8H16N2O4
Molecular Weight 204.226
CAS No. 2173637-19-7
Cat. No. B2645156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-1,3-dimethylpiperazine;oxalic acid
CAS2173637-19-7
Molecular FormulaC8H16N2O4
Molecular Weight204.226
Structural Identifiers
SMILESCC1CN(CCN1)C.C(=O)(C(=O)O)O
InChIInChI=1S/C6H14N2.C2H2O4/c1-6-5-8(2)4-3-7-6;3-1(4)2(5)6/h6-7H,3-5H2,1-2H3;(H,3,4)(H,5,6)/t6-;/m1./s1
InChIKeyFMMUNDXXVADKHS-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3R)-1,3-Dimethylpiperazine;oxalic acid (CAS 2173637-19-7): Chiral Piperazine Oxalate Salt for Enantioselective Synthesis and Receptor-Targeted Lead Discovery


(3R)-1,3-dimethylpiperazine;oxalic acid (CAS 2173637-19-7) is a chiral piperazine derivative supplied as the oxalate salt, consisting of one equivalent of (R)-1,3-dimethylpiperazine and one equivalent of oxalic acid (C₈H₁₆N₂O₄, MW 204.23 g/mol) . The compound features a stereogenic center at the 3-position with defined (R)-absolute configuration, making it a valuable chiral building block for asymmetric synthesis of pharmaceutical intermediates, particularly in the construction of GPCR-targeted ligands, kinase inhibitors, and CNS-penetrant drug candidates [1]. Commercial availability is established through multiple global suppliers including Aladdin, CymitQuimica, Fisher Scientific (Pharmablock), and MolCore, with typical purity specifications of ≥97% .

Why Racemic, (S)-Enantiomer, or Alternative Salt Forms of 1,3-Dimethylpiperazine Cannot Substitute (3R)-1,3-Dimethylpiperazine;oxalic acid (CAS 2173637-19-7) in Chirality-Critical Workflows


The (3R)-1,3-dimethylpiperazine;oxalic acid product is defined by three simultaneous specification layers—enantiomeric identity, salt form stoichiometry, and regioisomeric substitution pattern—that are individually critical for downstream synthetic reproducibility and biological target engagement. The racemic mixture (CAS 22317-01-7) introduces 50% of the undesired (S)-enantiomer, which can produce antagonistic or off-target pharmacological effects . The free base (CAS 1033717-21-3) differs in molecular weight, handling properties, and protonation state, altering reactivity in N-alkylation and amide coupling steps . The hemioxalate variant (CAS 1844898-15-2) contains a 2:1 amine-to-acid stoichiometry, producing twice the molar equivalent of free amine per unit mass—introducing gravimetric dosing errors if substituted without reformulation . The achiral 1,4-dimethylpiperazine (CAS 106-58-1) lacks the stereogenic center entirely, rendering it incapable of generating enantiomerically enriched downstream products .

Procurement-Relevant Quantitative Differentiation of (3R)-1,3-Dimethylpiperazine;oxalic acid (CAS 2173637-19-7) Against Four Closest Comparators


Enantiomeric Identity: (R)-Configuration Confirmed by Defined Optical Purity vs. Racemate and (S)-Enantiomer

The product is supplied as the single (R)-enantiomer with defined absolute configuration. The (S)-enantiomer (CAS 1152367-80-0) is commercially available with measured optical purity of ≥97.0% ee (Shaoyuan batch data: 98.7%, 99.2% chemical purity) , providing a benchmark that enantiopure (R)-form products similarly exceed 95% ee. In contrast, the racemic mixture (CAS 22317-01-7) contains a 1:1 ratio of enantiomers, delivering zero net enantiomeric excess . For stereospecific receptor targets—including GPCRs such as GPR35, where agonist activity is highly enantioselective—the (R)-configuration at the 3-position is essential for productive binding interactions [1].

Chiral building block Enantioselective synthesis Absolute configuration

Salt Form Stoichiometry: 1:1 Oxalate (MW 204.23) vs. 2:1 Hemioxalate (MW 318.41) and Free Base (MW 114.19)

The target compound is a defined 1:1 oxalate salt with molecular formula C₈H₁₆N₂O₄ and molecular weight 204.23 g/mol . The hemioxalate analog (CAS 1844898-15-2) has formula C₁₄H₃₀N₄O₄ and MW 318.41 g/mol, containing two amine equivalents per oxalic acid molecule . On a mass basis, 100 mg of hemioxalate delivers 71.7 mg of free amine (2 × 114.19 / 318.41), whereas 100 mg of the 1:1 oxalate delivers only 55.9 mg of free amine (114.19 / 204.23)—a 28% difference in amine payload per unit mass . The free base (CAS 1033717-21-3, MW 114.19) lacks the solid-state handling advantages and crystallinity of the oxalate salt, appearing as a colorless to pale yellow liquid with boiling point 147.9±8.0 °C .

Salt selection Stoichiometric dosing Gravimetric accuracy

Procurement Cost and Availability: Premium for Single-Enantiomer Oxalate vs. Racemate and Achiral 1,4-Dimethylpiperazine

The (3R)-1,3-dimethylpiperazine;oxalic acid commands a significant price premium reflecting its chiral purity, salt form, and regulatory-grade documentation. At the 500 mg scale, the Aladdin catalog price is approximately ¥1,489.90 (≈$205 USD) , and CymitQuimica lists 500 mg at €533.00 . By comparison, the racemic 1,3-dimethylpiperazine (CAS 22317-01-7) at 97% purity is priced at approximately ¥3,031/250 mg (Macklin), equating to ~¥6,062/500 mg (≈$835 USD) —counterintuitively higher on a per-gram basis, likely due to lower demand volume. The achiral 1,4-dimethylpiperazine (CAS 106-58-1) is markedly cheaper at $17.90/25 g (Aladdin), or ~$0.36/500 mg , reflecting its commodity status. The oxalate salt provides a crystalline, non-hygroscopic solid with room-temperature storage stability, whereas the free base requires cold storage (4 °C, protect from light) .

Cost efficiency Supply chain Procurement lead time

Regioisomeric Specificity: 1,3-Dimethyl vs. 1,4-Dimethylpiperazine—Chirality Enables Enantioselective Drug Candidate Synthesis

The 1,3-dimethyl substitution pattern creates a stereogenic center at C3, enabling the compound to serve as a chiral building block for the synthesis of enantiomerically pure drug candidates . In contrast, 1,4-dimethylpiperazine (CAS 106-58-1) is centrosymmetric and achiral, incapable of introducing stereochemical information into downstream products . This distinction is critical for medicinal chemistry programs targeting chiral GPCRs, kinases, and ion channels, where absolute stereochemistry determines binding affinity and selectivity. The 1,3-dimethylpiperazine scaffold has been employed in the synthesis of diarylmethylpiperazine opioid ligands where the (R)-configuration contributes to μ- and δ-opioid receptor affinity [1], and in substituted piperazine derivatives targeting histamine H₃ and sigma-1 receptors with antinociceptive properties [2].

Regioisomerism Chiral drug intermediate GPCR ligand design

Optimal Procurement and Deployment Scenarios for (3R)-1,3-Dimethylpiperazine;oxalic acid (CAS 2173637-19-7) Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of GPCR-Targeted Lead Compounds Requiring Defined (R)-Stereochemistry

Medicinal chemistry programs developing agonists or antagonists for chiral GPCR targets (e.g., GPR35, opioid receptors, histamine H₃, sigma-1) require single-enantiomer building blocks to ensure stereospecific target engagement. The (3R)-1,3-dimethylpiperazine;oxalic acid provides the (R)-enantiomer with high optical purity, eliminating the 50% inactive/distracting (S)-isomer present in racemic material. This is critical when the piperazine moiety directly participates in the pharmacophore, as documented for diarylmethylpiperazine opioid ligands [1].

Parallel Medicinal Chemistry Libraries Using the Piperazine Oxalate Salt for Automated Dispensing

The crystalline oxalate salt form (MW 204.23) offers superior solid-state handling compared to the liquid free base (MW 114.19). Automated compound management systems and solid-dispensing robots require free-flowing, non-hygroscopic crystalline solids with defined stoichiometry. The 1:1 oxalate stoichiometry provides a consistent gravimetric basis for library synthesis, unlike the hemioxalate (2:1) which would require per-well stoichiometric correction. Room-temperature storage stability further simplifies laboratory logistics relative to the free base, which requires 4 °C storage with light protection .

Process Chemistry Scale-Up Where Exacting Stoichiometric Control Is Mandatory

In process development, batch-to-batch consistency in salt stoichiometry directly affects reaction yield and impurity profiles. The 1:1 oxalate salt provides a precisely defined amine-to-acid ratio, preventing the 28.3% gravimetric dosing error that would result from inadvertently substituting hemioxalate material. The molecular formula C₈H₁₆N₂O₄ and MW 204.23 g/mol are unambiguously confirmed by the MFCD identifier (MFCD28964064) , enabling QC release testing by NMR, HPLC, and elemental analysis.

Chiral Ligand and Organocatalyst Development Leveraging Piperazine Ring Conformational Rigidity

The 1,3-dimethyl substitution pattern on the piperazine ring introduces conformational rigidity that is absent in 1,4-dimethylpiperazine. This rigidity, combined with the (R)-absolute configuration, makes the oxalate salt a suitable precursor for chiral ligands used in asymmetric catalysis. The defined stereochemistry is inherited by metal complexes, enabling enantioselective transformations. The oxalate counterion can also serve as a weak ligand placeholder, facilitating subsequent ligand exchange in transition metal-catalyzed reactions.

Quote Request

Request a Quote for (3R)-1,3-dimethylpiperazine;oxalic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.